molecular formula C16H5F17O3 B12555002 Benzoic acid, [(heptadecafluorononenyl)oxy]- CAS No. 144178-02-9

Benzoic acid, [(heptadecafluorononenyl)oxy]-

Cat. No.: B12555002
CAS No.: 144178-02-9
M. Wt: 568.18 g/mol
InChI Key: CFDAVWBGPFCCTM-UHFFFAOYSA-N
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Description

Benzoic acid, [(heptadecafluorononenyl)oxy]- is a specialized compound with the chemical formula C16H5F17O3. It is characterized by the presence of a benzoic acid moiety linked to a heptadecafluorononenyl group through an ether linkage. This compound is notable for its unique structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, [(heptadecafluorononenyl)oxy]- typically involves the reaction of benzoic acid with heptadecafluorononenyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which facilitate the etherification process.

Industrial Production Methods

Industrial production of benzoic acid, [(heptadecafluorononenyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, [(heptadecafluorononenyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, [(heptadecafluorononenyl)oxy]- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, [(heptadecafluorononenyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler analog without the heptadecafluorononenyl group.

    Perfluorooctanoic acid (PFOA): Another fluorinated compound with different structural features.

    Trifluoroacetic acid (TFA): A fluorinated carboxylic acid with distinct properties.

Uniqueness

Benzoic acid, [(heptadecafluorononenyl)oxy]- is unique due to its combination of a benzoic acid moiety and a highly fluorinated heptadecafluorononenyl group. This structure imparts unique chemical and physical properties, such as high stability, resistance to degradation, and specific interactions with other molecules.

Properties

CAS No.

144178-02-9

Molecular Formula

C16H5F17O3

Molecular Weight

568.18 g/mol

IUPAC Name

2-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)benzoic acid

InChI

InChI=1S/C16H5F17O3/c17-7(8(18)36-6-4-2-1-3-5(6)9(34)35)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h1-4H,(H,34,35)

InChI Key

CFDAVWBGPFCCTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

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